molecular formula C18H23NO2 B11841689 3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione CAS No. 1228-23-5

3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11841689
CAS No.: 1228-23-5
M. Wt: 285.4 g/mol
InChI Key: XQTDUWMYWHJODL-UHFFFAOYSA-N
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Description

3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in structural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane derivatives typically involves the formation of the spirocyclic ring system through cyclization reactions. For instance, the synthesis of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives involves the reaction of appropriate precursors under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for spiro compounds like 3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Mechanism of Action

The mechanism of action of 3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione stands out due to its specific spirocyclic framework and the presence of the phenethyl group, which imparts unique chemical and biological properties.

Properties

CAS No.

1228-23-5

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-(2-phenylethyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C18H23NO2/c20-16-13-18(10-5-2-6-11-18)14-17(21)19(16)12-9-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

XQTDUWMYWHJODL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)CCC3=CC=CC=C3

Origin of Product

United States

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